2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-ethoxyphenyl)acetamide
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Overview
Description
2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-ethoxyphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a chloro-substituted benzo-naphthyridine core and an ethoxyphenylacetamide moiety, which contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-ethoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the condensation of 8-chloro-3,4-dihydrobenzo[b][1,6]naphthyridin-10-one with 4-ethoxyphenylacetic acid under acidic or basic conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or sodium hydroxide to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can enhance the efficiency and yield of the synthesis. Additionally, purification techniques like recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-ethoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of different substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including infections and cancer.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with microbial cell membranes, disrupting their integrity and resulting in antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
8-chloro-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one: This compound shares a similar chloro-substituted benzo core but differs in its diazepine structure.
8-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-amine: Another similar compound with a chloro-substituted benzo core, but with a thiepin structure.
Uniqueness
2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-ethoxyphenyl)acetamide is unique due to its specific combination of a chloro-substituted benzo-naphthyridine core and an ethoxyphenylacetamide moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in scientific research and industry.
Properties
IUPAC Name |
2-(8-chloro-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-(4-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O3/c1-2-29-16-6-4-15(5-7-16)24-21(27)13-26-10-9-20-18(12-26)22(28)17-11-14(23)3-8-19(17)25-20/h3-8,11H,2,9-10,12-13H2,1H3,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWHUVNJVMKVSMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2CCC3=C(C2)C(=O)C4=C(N3)C=CC(=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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